molecular formula C16H21ClF3N3O B4739162 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(1-ISOPROPYL-4-PIPERIDYL)UREA

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(1-ISOPROPYL-4-PIPERIDYL)UREA

Cat. No.: B4739162
M. Wt: 363.80 g/mol
InChI Key: ZJISLQFQOAFSGZ-UHFFFAOYSA-N
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a piperidyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]IMIDODICARBONIMIDIC DIAMIDE: Another trifluoromethylbenzene derivative with similar structural features.

    2-CHLORO-5-(TRIFLUOROMETHYL)ANILINE: A precursor used in the synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA.

Uniqueness

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA is unique due to its combination of a trifluoromethyl group, a piperidyl group, and a urea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1-propan-2-ylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClF3N3O/c1-10(2)23-7-5-12(6-8-23)21-15(24)22-14-9-11(16(18,19)20)3-4-13(14)17/h3-4,9-10,12H,5-8H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJISLQFQOAFSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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